Cas no 71636-61-8 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-)

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- structure
71636-61-8 structure
Nome del prodotto:1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-
Numero CAS:71636-61-8
MF:C16H16CLNO2
MW:370.66900
CID:563851
PubChem ID:24277934

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-
    • 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
    • SKF 81297 HYDROBROMIDE
    • (+/-)-6-CHLORO-7,8-DIHYDROXY-1-PHENYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE HYDROBROMIDE
    • 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl
    • 6-Chlor-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin
    • 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1h-3-benzazepine-7,8-diol
    • 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol
    • 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • 8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • C16H16ClNO2
    • (±)-SKF-81297 hydrobromide
    • (±)-6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
    • 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-, hydrobromide, (1R)- (9CI)
    • 71636-61-8
    • SDCCGSBI-0051129.P002
    • L000565
    • NSC_1218
    • CS-0011923
    • 6-Chloro-PB hydrobromide
    • SK&F-81297
    • NCGC00025166-02
    • NCGC00163159-01
    • PDSP2_001510
    • SK&F 81297
    • DTXSID3043815
    • cid_11957706
    • Skf-81297
    • PDSP1_001526
    • NCGC00015910-03
    • SCHEMBL398776
    • BRD-A09828896-004-04-5
    • 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-
    • 9GBP09E08K
    • CHEBI:91517
    • SKF81297
    • SKF 81297
    • CHEMBL353335
    • CCG-205236
    • BDBM86282
    • 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
    • GHWJEDJMOVUXEC-UHFFFAOYSA-N
    • R(+)SKF81297
    • NCGC00015910-04
    • SKF-81,297
    • NCGC00015910-08
    • (R)-SKF-81297 (hydrobromide)
    • UNII-9GBP09E08K
    • Lopac0_001162
    • CAS_1218
    • HY-12236A
    • 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrobromide
    • GTPL938
    • DA-48592
    • DTXCID1023815
    • BRD-A09828896-004-11-0
    • MDL: MFCD00153782
    • Inchi: InChI=1S/C16H16ClNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2
    • Chiave InChI: RMIJGBMRNYUZRG-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C32)O)O)Cl

Proprietà calcolate

  • Massa esatta: 369.01300
  • Massa monoisotopica: 289.087
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 322
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 52.5A^2
  • Conta Tautomer: 31
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Solidi.
  • Densità: 1.299
  • Punto di ebollizione: 467.3°C at 760 mmHg
  • Punto di infiammabilità: 236.4°C
  • Solubilità: H2O: 1.7 mg/mL
  • PSA: 52.49000
  • LogP: 4.31570
  • Solubilità: Non determinato.

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S22; S26; S36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
227442-25mg
6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
71636-61-8 >98%
25mg
£324.00 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-204283B-5mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
5mg
¥895.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-204283-10mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
10mg
¥1346.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-204283C-25mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
25mg
¥2008.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-204283-10 mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
10mg
¥1,346.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-204283A-50 mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
50mg
¥6,506.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-204283B-5 mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
5mg
¥895.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-204283C-25 mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
25mg
¥2,008.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-204283A-50mg
SKF 81297 hydrobromide,
71636-61-8 ≥98%
50mg
¥6506.00 2023-09-05
Fluorochem
227442-10mg
6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
71636-61-8 >98%
10mg
£162.00 2022-02-28
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd